Cas no 688354-45-2 (N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine)

N-Benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is a quinazoline derivative exhibiting potential as a key intermediate or bioactive compound in medicinal chemistry. Its structure incorporates a benzylamine moiety and a fluorophenylmethylsulfanyl group, which may enhance binding affinity and selectivity in target interactions. The fluorine substitution can influence electronic properties and metabolic stability, while the quinazoline core offers a versatile scaffold for further functionalization. This compound is of interest in pharmaceutical research, particularly for applications in kinase inhibition or receptor modulation. Its synthetic accessibility and structural features make it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery.
N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine structure
688354-45-2 structure
商品名:N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine
CAS番号:688354-45-2
MF:C22H18FN3S
メガワット:375.4618268013
CID:5954617
PubChem ID:4388119

N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine
    • AKOS002091228
    • SR-01000565341-1
    • F6548-4403
    • BRD-K71448126-001-01-7
    • SR-01000565341
    • N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
    • 688354-45-2
    • N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine
    • N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
    • インチ: 1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26)
    • InChIKey: AIZBAVILNZEVBO-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=CC=1F)C1=NC2C=CC=CC=2C(=N1)NCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 375.12054692g/mol
  • どういたいしつりょう: 375.12054692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6548-4403-20mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
20mg
$99.0 2023-09-08
Life Chemicals
F6548-4403-40mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
40mg
$140.0 2023-09-08
Life Chemicals
F6548-4403-30mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
30mg
$119.0 2023-09-08
Life Chemicals
F6548-4403-3mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
3mg
$63.0 2023-09-08
Life Chemicals
F6548-4403-10mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
10mg
$79.0 2023-09-08
Life Chemicals
F6548-4403-4mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
4mg
$66.0 2023-09-08
Life Chemicals
F6548-4403-25mg
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
25mg
$109.0 2023-09-08
Life Chemicals
F6548-4403-2μmol
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-4403-10μmol
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-4403-5μmol
N-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
688354-45-2
5μmol
$63.0 2023-09-08

N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine 関連文献

N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amineに関する追加情報

Introduction to N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine (CAS No. 688354-45-2)

N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 688354-45-2, belongs to the quinazoline class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The molecular structure of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a benzyl group, a fluorophenylmethylsulfanyl moiety, and an amine group at the 4-position of the quinazoline ring suggests a multifaceted role in drug design and molecular recognition processes.

In recent years, there has been a growing interest in quinazoline derivatives due to their demonstrated efficacy in various pharmacological contexts. Quinazolines have been extensively studied for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The introduction of fluorine atoms into the quinazoline scaffold often enhances metabolic stability and binding affinity, making these derivatives particularly valuable in drug discovery.

The specific modification of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine with a fluorophenylmethylsulfanyl group at the 2-position introduces additional complexity to its biological profile. This structural feature may contribute to selective interactions with biological targets, potentially leading to improved therapeutic outcomes. The benzyl group at the nitrogen position further modulates the compound's solubility and pharmacokinetic properties, which are critical factors in drug formulation and delivery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine with various protein targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and inflammation. The compound's ability to disrupt key signaling pathways has made it a promising candidate for further investigation in preclinical studies.

The synthesis of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms, in particular, demands specialized synthetic methodologies to ensure high yield and purity. Researchers have leveraged palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies to construct the desired quinazoline core efficiently.

In vitro studies have begun to unravel the mechanistic aspects of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine's biological activity. Initial experiments suggest that the compound exhibits inhibitory effects on certain kinases, which are overexpressed in various types of cancer. Additionally, its interaction with inflammatory pathways has been observed, indicating potential therapeutic benefits in managing chronic inflammatory diseases.

The pharmacokinetic profile of N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is another area of active investigation. Researchers are evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens and minimize side effects. These studies are crucial for translating preclinical findings into effective clinical applications.

As part of ongoing research efforts, N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is being explored in combination therapies alongside other pharmacological agents. The rationale behind this approach is to enhance therapeutic efficacy while reducing the risk of resistance development. Preliminary results from combination studies are promising, suggesting that this compound may synergize with existing treatments to achieve better patient outcomes.

The regulatory landscape for novel pharmaceutical compounds like N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-amine is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing is essential for advancing this compound through clinical trials. Collaborative efforts between academic institutions, biotechnology companies, and regulatory agencies are facilitating the translation of laboratory discoveries into market-ready therapies.

In conclusion, N-benzyl-2-{(2-fluorophenyl)methylsulfanyl}quinazolin-4-am ine (CAS No. 688354-45-2) represents a significant advancement in quinazoline-based drug development. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in the quest for novel therapeutic interventions. Continued research efforts will further elucidate its full potential across various disease indications.

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